2-[(4-Bromophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-[(4-Bromophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, and a dimethylcyclohexane dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps. One common method includes the Knoevenagel condensation reaction, where an aromatic aldehyde reacts with dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of a catalyst such as zinc chloride in an environmentally benign water medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
2-[(4-Bromophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)propionic acid
- Benzyl 2-(4-bromoanilino)-4,4-dimethyl-6-oxocyclohex-1-enecarbodithioate
Uniqueness
What sets 2-[(4-Bromophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione apart is its unique combination of functional groups, which confer a range of chemical reactivity and biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C23H27BrO4 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27BrO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(24)8-6-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-20,27H,9-12H2,1-4H3 |
InChI Key |
NAVBTWPITMDHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC=C(C=C2)Br)C3=C(CC(CC3=O)(C)C)O)C |
Origin of Product |
United States |
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